molecular formula C16H14N2O2 B7535741 7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide

7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No. B7535741
M. Wt: 266.29 g/mol
InChI Key: FZMPPMZHFRCRJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide, also known as PBF-509, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PBF-509 has been shown to have potent inhibitory effects on the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH leads to increased levels of anandamide, which has been implicated in a number of physiological processes, including pain modulation, mood regulation, and appetite control.

Mechanism of Action

7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide exerts its effects by inhibiting FAAH, which is responsible for the degradation of anandamide. By inhibiting FAAH, 7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide leads to increased levels of anandamide, which has been shown to have a number of physiological effects, including pain modulation, mood regulation, and appetite control. The exact mechanism by which anandamide exerts these effects is not fully understood, but it is believed to involve the activation of the endocannabinoid system, which is involved in a wide range of physiological processes.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide has been shown to have a number of other biochemical and physiological effects. For example, studies have shown that 7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide can reduce inflammation in animal models of arthritis and other inflammatory conditions. Additionally, 7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide as a research tool is its specificity for FAAH. Unlike other inhibitors that may have off-target effects, 7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide has been shown to be highly selective for FAAH, which allows researchers to study the specific effects of inhibiting this enzyme. However, one limitation of 7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide is that it can be difficult to work with due to its low solubility in water and other common solvents.

Future Directions

There are a number of potential future directions for research on 7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide and its potential therapeutic applications. One area of interest is the development of more potent and selective inhibitors of FAAH, which may have even greater therapeutic potential. Additionally, there is ongoing research into the potential use of 7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide in the treatment of a variety of other conditions, including anxiety, depression, and addiction. Finally, there is interest in understanding the exact mechanism by which anandamide exerts its effects, which may lead to the development of new drugs that target this pathway.

Synthesis Methods

The synthesis of 7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide involves several steps, including the preparation of starting materials and the use of various reagents and catalysts. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires a high degree of expertise in organic chemistry.

Scientific Research Applications

7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide has been extensively studied in a variety of scientific research applications, including preclinical studies in animal models and clinical trials in humans. One of the primary areas of interest has been the potential therapeutic applications of 7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide in the treatment of pain and inflammation. Studies have shown that 7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide has potent analgesic effects in animal models of acute and chronic pain, and may be a promising alternative to traditional pain medications, which often have undesirable side effects.

properties

IUPAC Name

7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-4-2-6-13-8-14(20-15(11)13)16(19)18-10-12-5-3-7-17-9-12/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMPPMZHFRCRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(O2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide

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